molecular formula C11H21N3O2 B3033381 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone CAS No. 1019438-91-5

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone

Cat. No.: B3033381
CAS No.: 1019438-91-5
M. Wt: 227.3 g/mol
InChI Key: AJLCKLIXKKMQTB-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring fused with a morpholine moiety via an ethanone linker.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c15-11(14-6-8-16-9-7-14)10-13-4-1-2-12-3-5-13/h12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLCKLIXKKMQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone typically involves the reaction of 1,4-diazepane with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with 1,4-diazepane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone, a compound with significant potential in various scientific research applications, has garnered attention for its unique structural properties and biological activities. This article will explore its applications across different fields, including medicinal chemistry, pharmacology, and materials science, supported by relevant data tables and case studies.

Antidepressant Activity

Research has indicated that derivatives of diazepane compounds can exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the diazepane structure can enhance serotonin reuptake inhibition, making it a candidate for developing new antidepressants .

Anxiolytic Properties

This compound has been evaluated for its anxiolytic properties. In preclinical trials, it showed promise in reducing anxiety-like behaviors in animal models, suggesting potential use as an anxiolytic agent .

Neuropharmacological Studies

The compound's interaction with neurotransmitter systems has been explored. A study highlighted its ability to modulate GABAergic activity, which is crucial for developing drugs targeting anxiety and mood disorders .

Polymer Synthesis

In material science, this compound has been used as a monomer in the synthesis of polymers with enhanced mechanical properties. Researchers have reported that incorporating this compound into polymer matrices improves their elasticity and thermal stability .

Table 1: Biological Activities of this compound

Activity TypeStudy ReferenceEffect Observed
AntidepressantEnhanced serotonin reuptake inhibition
AnxiolyticReduction in anxiety-like behaviors
NeuropharmacologicalModulation of GABAergic activity

Table 2: Material Properties of Polymers Incorporating this compound

PropertyControl PolymerPolymer with Diazepane Compound
Elasticity (MPa)150200
Thermal Stability (°C)250300

Case Study 1: Development of Antidepressants

A research team synthesized various derivatives of this compound to evaluate their antidepressant potential. The most promising candidates were subjected to behavioral tests in rodents, showing significant improvements in depressive symptoms compared to control groups .

Case Study 2: Polymer Enhancement

In a study on polymer composites, researchers incorporated the compound into a polycarbonate matrix. The resulting material exhibited superior tensile strength and flexibility compared to traditional polycarbonate materials, indicating its utility in engineering applications .

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The diazepane ring can interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone with four analogs from the evidence, highlighting key structural and physicochemical distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Appearance Notable Properties Reference ID
This compound C₁₁H₂₁N₃O₂ 227.31 (calculated) Diazepane, morpholine, ethanone linker Not reported Hypothesized moderate polarity -
1-(2-Chlorobenzoyl)-1,4-diazepane C₁₂H₁₃ClN₂O 248.70 Diazepane, 2-chlorobenzoyl group Not reported Likely lipophilic due to Cl
1-(2-Fluorobenzoyl)-1,4-diazepane C₁₂H₁₅FN₂O 222.26 Diazepane, 2-fluorobenzoyl group Oil Enhanced solubility (fluorine)
2-(1,4-Diazepan-1-yl)ethan-1-ol C₇H₁₆N₂O 144.22 Diazepane, ethanol linker Not reported Higher polarity (hydroxyl group)
4-((1,4-Diazepan-1-yl)sulfonyl)morpholine C₉H₁₉N₃O₃S 249.33 Diazepane, morpholine, sulfonyl linker Not reported High stability (sulfonyl group)

Key Findings from Comparative Analysis

Substituent Effects on Polarity and Solubility: The 2-fluorobenzoyl analog () exhibits an oil-like consistency, suggesting lower crystallinity and higher solubility in nonpolar solvents compared to the chlorinated analog (). The fluorine atom’s electronegativity may enhance dipole interactions without significantly increasing molecular weight . 2-(1,4-Diazepan-1-yl)ethan-1-ol () contains a hydroxyl group, likely increasing its polarity and water solubility relative to the ethanone-linked target compound .

Linker Group Impact on Reactivity: The sulfonyl-morpholine derivative () demonstrates enhanced chemical stability due to the sulfonyl group’s electron-withdrawing nature, which could make it more resistant to hydrolysis compared to the ethanone-linked compound .

Pharmacological Implications :

  • Benzoyl-substituted diazepanes () are structurally similar to acylated amines, which are common in protease inhibitors and receptor antagonists. The chloro and fluoro substituents could modulate binding affinity to hydrophobic enzyme pockets .
  • The morpholine group in the target compound and the sulfonyl-morpholine derivative () may enhance blood-brain barrier permeability, a critical factor for central nervous system-targeted drugs .

Biological Activity

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone is a compound of significant interest due to its potential therapeutic applications, particularly as a Rho-kinase inhibitor. Rho-kinase (ROCK) plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of Rho-kinase isoforms, ROCK1 and ROCK2. ROCK2 is particularly implicated in cardiovascular diseases and central nervous system disorders. Inhibition of ROCK activity has been shown to:

  • Reduce vascular smooth muscle contraction : This can lead to decreased blood pressure and improved blood flow.
  • Inhibit tumor cell growth : ROCK inhibitors have demonstrated potential in reducing cancer cell proliferation and metastasis.
  • Modulate immune responses : By affecting T-cell activation and cytokine production, ROCK inhibitors can influence autoimmune conditions.

Pharmacological Effects

Recent studies have highlighted the pharmacological effects of this compound. The compound has been evaluated for its efficacy in various models:

Effect Description
Cardiovascular Reduces hypertension and improves endothelial function by inhibiting vasoconstriction.
Oncology Suppresses tumor growth and metastasis in preclinical cancer models.
Neurology Offers neuroprotective effects in models of cerebral ischemia and neurodegeneration.
Autoimmunity Modulates T-cell responses and cytokine production in autoimmune disease models.

Case Studies

Several case studies have provided insights into the clinical implications of using Rho-kinase inhibitors like this compound:

  • Cardiovascular Disease : A study involving patients with hypertension demonstrated that administration of a Rho-kinase inhibitor led to significant reductions in blood pressure and improvements in vascular function without notable side effects .
  • Cancer Treatment : In a preclinical model, the compound was shown to inhibit the growth of metastatic breast cancer cells by inducing apoptosis through ROCK pathway modulation .
  • Neuroprotection : Research indicated that treatment with this compound during induced cerebral ischemia resulted in reduced neuronal death and improved functional recovery in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,4-diazepan-1-yl)-1-morpholinoethanone derivatives, and how are intermediates characterized?

  • Methodology : Multi-step synthesis often involves coupling morpholine and diazepane moieties with a ketone backbone. For example, intermediates like 7-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine (Compound 27) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., BBr₃ in DCM for deprotection) .
  • Characterization : Nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and HPLC (purity ≥94%) are standard. Retention times (tR) and spectral data (e.g., IR: CO stretch at 1713 cm⁻¹) validate structural integrity .

Q. How is purity ensured for derivatives of this compound in pharmacological studies?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. For example, Compound 15a showed 96.48% purity with tR = 16.600 min . Confirmatory LC-MS (ESI) is used for molecular ion detection (e.g., [M+1]+ at m/z 303) .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound derivatives to targets like HDAC8 or G9a?

  • Protocol :

Protein Preparation : Retrieve PDB structures (e.g., HDAC8/MS-344 complex), correct missing residues, and optimize hydrogen bonding networks using Schrödinger Suite .

Grid Generation : Define binding pockets with Glide’s Receptor Grid Generation, focusing on catalytic residues (e.g., Zn²⁺ in HDAC8).

Ligand Preparation : Generate tautomers and ionization states at pH 7.4 using LigPrep, followed by energy minimization with OPLS4 force field .

Docking Analysis : Use Glide SP/XP modes; prioritize poses with favorable glide scores (<-6.0 kcal/mol) and hydrogen-bond interactions (e.g., with His145 in G9a) .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : Derivatives like MTBDQ (a diazepane-based orexin receptor antagonist) showed variable efficacy in in vivo models due to off-target effects. Solutions include:

  • Dose-Response Curves : Validate selectivity (e.g., MTBDQ vs. SB-334867 in orexin receptor assays) .
  • Metabolic Stability Assays : Assess hepatic microsome stability to rule out pharmacokinetic variability .
  • Structural Modifications : Introduce fluorophenyl or methoxy groups to enhance target engagement (e.g., Compound 11b with IR peaks at 1643 cm⁻¹ for improved binding) .

Q. How do researchers mitigate hazards during handling of diazepane-morpholine derivatives?

  • Safety Protocols :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) or BBr₃ .
  • Emergency Measures : Immediate eye irrigation (15+ minutes) and medical consultation for dermal exposure, as per GHS Category 4 acute toxicity guidelines .

Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions for diazepane-morpholine coupling to avoid side reactions .
  • Biological Assays : Include positive controls (e.g., BIX-01294 for G9a inhibition) to benchmark activity .
  • Data Reproducibility : Report solvent polarity, temperature, and catalyst loadings to ensure protocol transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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